2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile is a complex organic compound with a molecular formula of C23H20Cl2N4O2 and a molecular weight of 455.3365 . This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a benzylidene hydrazino group, and a methoxymethyl group attached to a nicotinonitrile core.
Preparation Methods
The synthesis of 2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile involves multiple steps. The starting materials typically include 3,4-dichlorobenzyl alcohol, 4-hydroxybenzaldehyde, and nicotinonitrile derivatives. The synthetic route generally involves the following steps:
Formation of 3,4-dichlorobenzyl ether: This is achieved by reacting 3,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a suitable base.
Condensation reaction: The resulting product is then subjected to a condensation reaction with hydrazine hydrate to form the hydrazone derivative.
Chemical Reactions Analysis
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile can be compared with similar compounds such as:
2-[(2E)-2-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}hydrazino]-4,5-diphenyl-1,3-thiazole: This compound has a similar dichlorobenzyl group but differs in its core structure, which is a thiazole ring instead of a nicotinonitrile core.
2-(2-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile: This compound is structurally similar but may have different substituents or functional groups that affect its chemical and biological properties.
Properties
Molecular Formula |
C23H20Cl2N4O2 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4O2/c1-15-9-18(14-30-2)20(11-26)23(28-15)29-27-12-16-3-6-19(7-4-16)31-13-17-5-8-21(24)22(25)10-17/h3-10,12H,13-14H2,1-2H3,(H,28,29)/b27-12+ |
InChI Key |
DAGMCISDYKYSIO-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C#N)COC |
Origin of Product |
United States |
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